5-Benzyl-3-pyridinol
Overview
Description
5-Benzyl-3-pyridinol is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a benzyl group is attached to the fifth position and a hydroxyl group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzyl-3-pyridinol can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-5-hydroxypyridine with benzyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium diacetate. The reaction is conducted in a solvent such as dimethyl sulfoxide at elevated temperatures (around 120°C) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of benzyl alcohol or benzyl amine derivatives.
Substitution: Formation of various substituted pyridinol derivatives.
Scientific Research Applications
5-Benzyl-3-pyridinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Benzyl-3-pyridinol involves its ability to act as an antioxidant. The hydroxyl group in the pyridinol ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This radical-trapping ability is enhanced by the presence of the benzyl group, which stabilizes the resulting aryloxyl radical .
Comparison with Similar Compounds
3-Pyridinols: These compounds have similar antioxidant properties but differ in the position of the substituents on the pyridine ring.
5-Pyrimidinols: These compounds also exhibit strong antioxidant activity and are used in similar applications.
Uniqueness: 5-Benzyl-3-pyridinol is unique due to the presence of both a benzyl group and a hydroxyl group on the pyridine ring. This combination enhances its antioxidant properties and makes it a valuable compound for various applications .
Properties
IUPAC Name |
5-benzylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQJCGXVQMUHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200223 | |
Record name | 3-Pyridinol, 5-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52196-90-4 | |
Record name | 3-Pyridinol, 5-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinol, 5-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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